molecular formula C34H28N2O2 B599555 4,4'-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde CAS No. 131660-39-4

4,4'-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde

Cat. No.: B599555
CAS No.: 131660-39-4
M. Wt: 496.61
InChI Key: RZFNNPNUUSTBGI-UHFFFAOYSA-N
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Description

4,4'-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde (CAS 273381-61-6) is an aromatic dialdehyde featuring a central 1,4-phenylene core flanked by p-tolylazanediyl linkers and terminal benzaldehyde groups (Fig. 1). This structure confers unique electronic and steric properties, making it valuable in coordination chemistry, covalent organic frameworks (COFs), and optoelectronic materials . The p-tolyl groups enhance solubility and modulate steric hindrance, while the azanediyl (NH) linker provides coordination sites for metal ions .

Properties

IUPAC Name

4-(N-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]-4-methylanilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N2O2/c1-25-3-11-29(12-4-25)35(31-15-7-27(23-37)8-16-31)33-19-21-34(22-20-33)36(30-13-5-26(2)6-14-30)32-17-9-28(24-38)10-18-32/h3-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFNNPNUUSTBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729376
Record name 4,4'-{1,4-Phenylenebis[(4-methylphenyl)azanediyl]}dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131660-39-4
Record name 4,4'-{1,4-Phenylenebis[(4-methylphenyl)azanediyl]}dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde typically involves the reaction of 4,4’-diaminodiphenylmethane with p-tolualdehyde under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product . The reaction mixture is then heated to reflux for several hours, followed by cooling and filtration to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters .

Scientific Research Applications

Comparison with Similar Compounds

4,4'-(Ethyne-1,2-diyl)dibenzaldehyde (CAS 84907-55-1)

  • Structural Differences : Replaces azanediyl with rigid ethyne (–C≡C–) linkers .
  • Properties :
    • Enhanced π-conjugation due to ethyne’s linear geometry, improving charge transport in COFs .
    • Higher thermal stability (decomposition >300°C) compared to azanediyl-linked compounds .
  • Applications : Widely used in photocatalytic COFs for hydrogen evolution .

4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde (CAS 192188-70-8)

  • Structural Differences : Combines ethyne and 1,4-phenylene units, creating a planar, conjugated backbone .
  • Properties :
    • Broadband light absorption (300–600 nm) due to extended conjugation .
    • Lower solubility in polar solvents than the target compound .

Alkyloxy-Linked Derivatives

4,4’-(Butane-1,4-diylbis(oxy))dibenzaldehyde (S-M-1)

  • Structural Differences : Features flexible butane-1,4-diylbis(oxy) linkers instead of rigid aromatic linkers .
  • Properties :
    • Reduced conjugation lowers luminescence efficiency (quantum yield: 42% vs. 68% in the target compound) .
    • Flexible alkyl chains enable dynamic folding, altering Eu(III) coordination environments in luminescent polymers .

Electron-Deficient Cores

4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (CAS 914651-17-5)

  • Structural Differences : Incorporates a benzothiadiazole (electron-deficient) core .
  • Properties :
    • Strong electron-withdrawing capability enhances charge separation in photocatalysis .
    • Red-shifted absorption (λₘₐₓ = 450 nm) compared to the target compound (λₘₐₓ = 380 nm) .

Aromatic Azanediyl Analogues

4,4'-(p-Tolylazanediyl)dibenzaldehyde (CAS 122112-54-3)

  • Structural Differences : Lacks the central 1,4-phenylene spacer, reducing planarity .
  • Properties :
    • Shorter conjugation length lowers fluorescence intensity .
    • Weaker coordination to metal ions due to reduced chelation sites .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Linker Type λₘₐₓ (nm) Thermal Stability (°C) Key Applications
Target Compound p-Tolylazanediyl 380 250–280 COFs, Luminescent materials
4,4'-(Ethyne-1,2-diyl)dibenzaldehyde Ethyne 350 >300 Photocatalysis
S-M-1 (Butane-1,4-diylbis(oxy)) Alkyloxy 320 200–220 Flexible polymers
Benzothiadiazole derivative Benzothiadiazole 450 280–300 Optoelectronics

Key Research Findings

Coordination Chemistry : The azanediyl NH group in the target compound enables stronger binding to rare-earth ions (e.g., Eu³⁺) compared to ethyne-linked derivatives, enhancing luminescence efficiency .

Optoelectronic Tuning : Electron-withdrawing substituents (e.g., benzothiadiazole) redshift absorption, while electron-donating groups (e.g., p-tolyl) improve solubility without compromising conjugation .

COF Performance : Ethyne-linked derivatives exhibit superior charge transport in COFs but require rigid frameworks, whereas alkyloxy-linked compounds adapt better to dynamic guest inclusion .

Biological Activity

Chemical Structure and Properties

4,4'-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde has the molecular formula C34H28N2O2C_{34}H_{28}N_2O_2 and a molecular weight of approximately 496.6 g/mol . Its structure features two aldehyde groups attached to a bis(aryl)amine framework, which is significant for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC34H28N2O2C_{34}H_{28}N_2O_2
Molecular Weight496.6 g/mol
CAS Number131660-39-4
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . Research published in peer-reviewed journals has shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • DNA Binding : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

Case Studies

  • Study on Anticancer Effects :
    A study conducted on human breast cancer cells (MCF-7) showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM , indicating significant potency against these cells.
  • Antimicrobial Efficacy :
    Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating moderate antibacterial activity.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in MCF-7 cells[Study 1]
AntimicrobialInhibits S. aureus and E. coli growth[Study 2]

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